

Application Note: 3-Methylmorpholine-4-sulfonyl Chloride in Medicinal Chemistry[1]

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Compound of Interest

Compound Name: *3-Methylmorpholine-4-sulfonyl chloride*

CAS No.: *1156821-26-9*

Cat. No.: *B1438796*

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Introduction & Compound Profile

3-Methylmorpholine-4-sulfonyl chloride is a bifunctional building block that combines the solubility-enhancing properties of the morpholine ring with the conformational rigidity introduced by the C3-methyl group.[1] Unlike the achiral parent compound (morpholine-4-sulfonyl chloride), this reagent allows medicinal chemists to introduce a defined stereocenter, influencing the spatial arrangement of the sulfonamide group and improving target selectivity.

Chemical Identity[1][2][3][4][5]

- IUPAC Name: **3-Methylmorpholine-4-sulfonyl chloride**[1]

- Molecular Formula: C

H

CINO

S

- Molecular Weight: 199.66 g/mol [1]
- Key Feature: C3-Methyl substituent (creates a chiral center; available as (R), (S), or racemate).

“

CRITICAL DISTINCTION: Do not confuse this compound with 3-(Morpholin-4-yl)propane-1-sulfonyl chloride, where the sulfonyl group is separated from the ring by a propyl linker.[1] In the title compound, the sulfonyl group is directly attached to the morpholine nitrogen (N4).

The "Methyl Effect" in Drug Design

The addition of a single methyl group to the morpholine ring at the C3 position has profound effects on the pharmacological profile of the resulting drug molecule:

- **Conformational Locking:** The C3-methyl group restricts the conformational flexibility of the morpholine ring, typically favoring a chair conformation where the methyl group adopts an equatorial position to minimize 1,3-diaxial interactions. This "locks" the vector of the sulfonyl group, potentially reducing the entropic penalty upon binding to a protein target.
- **Kinase Selectivity:** In kinase inhibitors (e.g., mTOR/PI3K dual inhibitors), the 3-methyl group can induce steric clashes with residues in the ATP-binding pocket of off-target kinases, thereby enhancing selectivity for the primary target.
- **Metabolic Stability:** Steric hindrance near the nitrogen atom can protect the sulfonamide bond from enzymatic hydrolysis and reduce metabolic oxidation at adjacent carbons.

Chemistry & Reactivity[6][7]

The sulfonyl chloride moiety is a hard electrophile that reacts readily with nucleophiles (amines, alcohols, thiols) to form sulfonamides, sulfonate esters, and thiosulfonates.

Mechanism of Sulfonylation

The reaction proceeds via a nucleophilic substitution mechanism (S_N2-like) at the sulfur atom. The nucleophile attacks the sulfur center, displacing the chloride ion.



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Figure 1: General reaction pathway for sulfonylation using **3-Methylmorpholine-4-sulfonyl chloride**.

Experimental Protocols

Synthesis of 3-Methylmorpholine-4-sulfonyl Chloride (In-situ Generation)

Note: While commercially available, this reagent is often unstable upon long-term storage due to hydrolysis.^[1] Fresh preparation is recommended for critical SAR studies.

Reagents:

- 3-Methylmorpholine (1.0 eq)^[1]
- Sulfonyl chloride (SO

Cl

) (1.2 eq)

- Triethylamine (TEA) (1.2 eq)
- Dichloromethane (DCM) (Anhydrous)

Procedure:

- Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon. Add anhydrous DCM (10 mL per gram of substrate).
- Addition: Cool the solution of sulfonyl chloride in DCM to -78°C .
- Coupling: Dropwise add a solution of 3-methylmorpholine and TEA in DCM over 20 minutes. The reaction is highly exothermic; maintain temperature below -60°C .
- Warming: Allow the mixture to warm to 0°C over 2 hours.
- Workup: Dilute with cold water. Extract the organic layer, wash with brine, dry over Na_2SO_4 , and concentrate in vacuo.
- Storage: Use immediately or store under inert gas at -20°C .

General Protocol: Synthesis of Sulfonamides

This protocol describes coupling the reagent with a primary amine to form a sulfonamide.

Materials Table:



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Step-by-Step Methodology:

- **Dissolution:** Dissolve the Target Amine (1.0 eq) in anhydrous DCM or THF.
- **Base Addition:** Add Pyridine (3.0 eq) or DIPEA (2.0 eq). If the amine is unreactive (electron-deficient), add catalytic DMAP (0.1 eq).
- **Reagent Addition:** Cool the mixture to 0°C. Add **3-Methylmorpholine-4-sulfonyl chloride** (1.2 eq) portion-wise or as a solution in DCM.
- **Reaction:** Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC or LC-MS (typically 2-12 hours).[1]
- **Quenching:** Quench with saturated aqueous NHCl.
- **Extraction:** Extract with EtOAc or DCM (x3).
- **Purification:** Wash combined organics with 1N HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).

Case Study: Kinase Selectivity Optimization

In the development of PI3K/mTOR inhibitors, the morpholine moiety is a privileged scaffold that binds to the hinge region of the kinase.

SAR Insight: Replacing a standard morpholine with (R)-3-methylmorpholine often results in:

- **Increased Selectivity:** The methyl group can exploit small hydrophobic pockets unique to specific isoforms (e.g., PI3K

vs PI3K

).

- **Chiral Preference:** Often, only one enantiomer (e.g., the (R)-isomer) fits the binding pocket optimally, while the (S)-isomer may suffer from steric clash.



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Figure 2: Strategic rationale for substituting morpholine with 3-methylmorpholine in lead optimization.

Troubleshooting & Optimization



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Safety & Handling

- Corrosivity: **3-Methylmorpholine-4-sulfonyl chloride** is corrosive and causes severe skin burns and eye damage.[1] Wear full PPE (gloves, goggles, lab coat).
- Reactivity: Reacts violently with water to release HCl gas. Handle in a fume hood.
- Storage: Moisture sensitive. Store in a tightly sealed container under nitrogen/argon at 2-8°C.

References

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Sources

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- [2. mdpi.com \[mdpi.com\]](#)
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